molecular formula C7H14FNO B6202715 [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol CAS No. 1520171-84-9

[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol

Cat. No.: B6202715
CAS No.: 1520171-84-9
M. Wt: 147.19 g/mol
InChI Key: ZRGJUWIOCWWMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrrolidine ring substituted with a fluoroethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidine, which is reacted with ethylene oxide to introduce the hydroxymethyl group.

    Fluorination: The hydroxymethyl group is then substituted with a fluoroethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under specific temperatures and pressures.

    Continuous Flow Systems: For more efficient and scalable production, continuous flow systems can be employed, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various alcohol derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol is used as an intermediate for the preparation of more complex molecules

Biology

This compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block for drug development, especially in the design of molecules with improved pharmacokinetic properties.

Industry

Industrially, this compound may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-chloroethyl)pyrrolidin-3-yl]methanol: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    [1-(2-bromoethyl)pyrrolidin-3-yl]methanol: Contains a bromoethyl group, offering different reactivity and properties.

    [1-(2-iodoethyl)pyrrolidin-3-yl]methanol: Features an iodoethyl group, which can be used for radio-labeling in biological studies.

Uniqueness

The presence of the fluoroethyl group in [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol imparts unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its chloro, bromo, and iodo counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound [1-(2-fluoroethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.

Properties

  • Molecular Formula : C₇H₁₄FNO
  • Molecular Weight : 145.19 g/mol
  • Solubility : Soluble in polar solvents like methanol and water.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with a piperidine moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways associated with tumor growth .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCancer TypeMechanism of ActionReference
EF24 AnalogLung, Breast CancerIKKb Inhibition
Spirocyclic StructureHypopharyngeal TumorCytotoxicity and Apoptosis
Pyrrolidine DerivativeColorectal CancerM3 Muscarinic Activation

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of Alzheimer’s disease. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition may enhance cognitive functions by increasing acetylcholine levels in the brain .

Table 2: Neuroprotective Activity

CompoundTarget EnzymeInhibition TypeReference
4-N-phenylaminoquinolineAChECompetitive Inhibition
Benzylpyrrolidine DerivativeBuChENon-competitive Inhibition

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. The presence of fluorine atoms has been noted to enhance binding affinity and biological potency. The nitrogen atom within the pyrrolidine ring plays a critical role in maintaining the compound's interaction with target proteins .

Case Study 1: Anticancer Efficacy

A study involving various pyrrolidine derivatives demonstrated that compounds with a fluorinated ethyl group exhibited enhanced cytotoxic effects against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The study highlighted the importance of three-dimensional structures for effective protein interaction .

Case Study 2: Neuroprotective Potential

In another case study focusing on neurodegenerative diseases, a derivative incorporating the pyrrolidine structure was tested for its ability to inhibit cholinesterases. Results indicated a significant increase in cognitive function in animal models, suggesting a potential therapeutic application for Alzheimer’s disease .

Properties

CAS No.

1520171-84-9

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

[1-(2-fluoroethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H14FNO/c8-2-4-9-3-1-7(5-9)6-10/h7,10H,1-6H2

InChI Key

ZRGJUWIOCWWMPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)CCF

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.